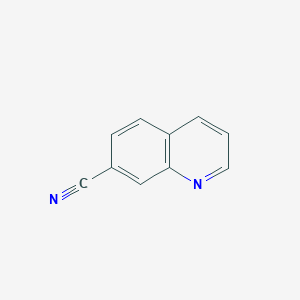

Quinoline-7-carbonitrile

Descripción general

Descripción

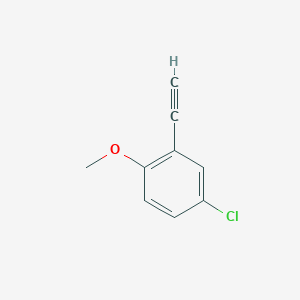

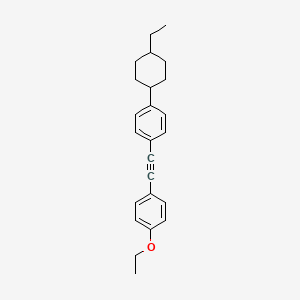

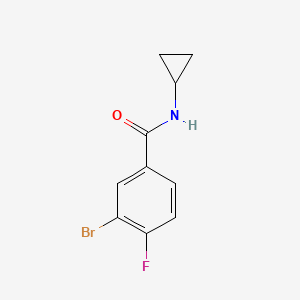

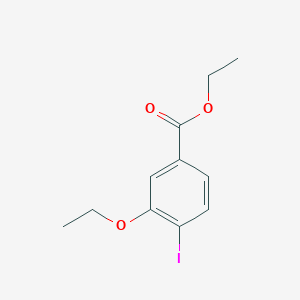

Quinoline-7-carbonitrile is a chemical compound used in proteomics research applications . It has a molecular formula of C10H6N2 and a molecular weight of 154.17 .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives includes methods that reduce reaction time with increased yield, fulfilling the green chemistry principles . These methods include synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Quinoline-7-carbonitrile was confirmed by various methods such as 1H and 13C NMR, FTIR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Quinoline derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds by varying substitutions at position 6 .Physical And Chemical Properties Analysis

Quinoline-7-carbonitrile is widely used in scientific research due to its unique properties and molecular structure. It has been used as a corrosion inhibitor for N80 steel in oil-well acidizing .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Synthesis and Development

Quinoline derivatives, including Quinoline-7-carbonitrile, are pivotal in the field of medicinal chemistry. They serve as key scaffolds for drug discovery due to their bioactive properties. These compounds are often used in the synthesis of drugs that target various diseases, including malaria, cancer, and bacterial infections . The structural versatility of Quinoline-7-carbonitrile allows for the creation of numerous analogs, enhancing the potential for discovering new therapeutic agents.

Agrochemicals: Pesticides and Herbicides

In agriculture, Quinoline derivatives are utilized to develop agrochemicals such as pesticides and herbicides . These compounds can be designed to target specific pests or plant pathogens, thereby increasing crop yield and protecting food resources. The nitrile group in Quinoline-7-carbonitrile can be modified to improve the efficacy and selectivity of these agrochemicals.

Organic Synthesis: Catalysts and Reagents

Quinoline-7-carbonitrile is employed as a catalyst and reagent in organic synthesis . Its unique chemical properties facilitate various reactions, including coupling reactions and cyclization processes. This makes it an invaluable tool for chemists looking to construct complex organic molecules efficiently.

Industrial Chemistry: Dyes and Colorants

The compound’s structure is beneficial in the synthesis of dyes and colorants used in the textile and printing industries . Quinoline derivatives can provide a broad spectrum of colors and are integral in producing pH indicators and food colorants due to their stability and vivid hues.

Photovoltaic Applications: Solar Cells

Quinoline derivatives, including Quinoline-7-carbonitrile, show promise in the development of third-generation solar cells, such as polymer photovoltaic cells and dye-sensitized solar cells (DSSCs) . Their ability to absorb light and convert it into electrical energy makes them suitable for use in solar cell technology, potentially leading to more efficient and cost-effective solar panels.

Green Chemistry: Sustainable Synthesis Methods

The synthesis of Quinoline derivatives, including Quinoline-7-carbonitrile, has been adapted to meet the principles of green chemistry . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts minimize the environmental impact and enhance the sustainability of chemical processes.

Mecanismo De Acción

Target of Action

Quinoline-7-carbonitrile, like many quinoline derivatives, has been found to have a diverse spectrum of biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .

Mode of Action

Quinoline derivatives interact with their targets through various mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness

Biochemical Pathways

The interaction of quinoline derivatives with their targets affects important carcinogenic pathways, specifically the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

The optimization of quinoline derivatives for improved pharmacokinetic properties is a common focus in drug development .

Result of Action

The result of Quinoline-7-carbonitrile’s action at the molecular and cellular level is likely to be similar to other quinoline derivatives. These compounds have been reported to strongly activate cell apoptosis and inhibit tumor growth through various mechanisms

Action Environment

The synthesis of quinoline derivatives often involves green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce more sustainable chemical processes, which may indirectly influence the action of the resulting compounds.

Safety and Hazards

When handling Quinoline-7-carbonitrile, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation. Ensure adequate ventilation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

Propiedades

IUPAC Name |

quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHIFNNCZPJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625033 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-7-carbonitrile | |

CAS RN |

67360-38-7 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)

![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)